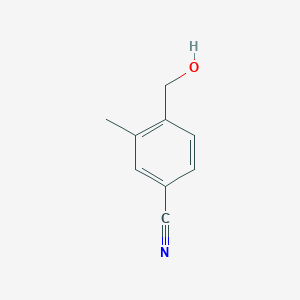

4-(Hydroxymethyl)-3-methylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFZOFOJIGRTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592838 | |

| Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227094-07-7 | |

| Record name | 4-(Hydroxymethyl)-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Hydroxymethyl 3 Methylbenzonitrile

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule with high efficiency by minimizing the number of separate reaction and purification steps. These approaches are often favored in industrial settings for their potential to reduce waste and cost.

One-Pot Synthetic Procedures

One-pot synthesis represents a highly efficient strategy where reactants are subjected to successive chemical reactions in a single reactor, thereby avoiding the isolation of intermediate compounds. While a specific one-pot synthesis for 4-(hydroxymethyl)-3-methylbenzonitrile from a simple precursor is not extensively documented, analogous procedures for nitrile synthesis are well-established. For instance, a common one-pot method involves the conversion of an aldehyde to a nitrile by reaction with hydroxylamine (B1172632) hydrochloride. asianpubs.orgresearchgate.net This process typically involves the in-situ formation of an aldoxime, followed by its dehydration to the corresponding nitrile. asianpubs.org

A hypothetical one-pot synthesis could be envisioned starting from 3-methyl-4-(bromomethyl)benzaldehyde. The process would involve the simultaneous or sequential conversion of the aldehyde to a nitrile and the hydrolysis of the bromomethyl group to a hydroxymethyl group. The conditions would need to be carefully optimized to ensure both transformations proceed efficiently without undesirable side reactions.

| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Purpose |

| Oximation | Hydroxylamine hydrochloride | N,N-Dimethylformamide (DMF) | 25 - 35 | Converts aldehyde to oxime |

| Dehydration | Dehydrating agent (e.g., SOCl2) | N,N-Dimethylformamide (DMF) | 10 - 25 | Converts oxime to nitrile |

| Hydrolysis | Aqueous Base (e.g., NaHCO3) | Biphasic system | Ambient | Converts bromomethyl to hydroxymethyl |

Enzymatic Catalysis in Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.govnih.gov For the synthesis of this compound, enzymes could be employed in several ways. One potential application is the stereoselective reduction of a precursor ketone or aldehyde. Ketoreductases (KREDs), for example, can convert a keto group to a hydroxyl group with high enantioselectivity. google.com

Another relevant class of enzymes is monooxygenases, such as cytochrome P450, which are capable of performing regio- and stereoselective hydroxylation of unactivated C-H bonds. nih.gov In principle, a specifically engineered monooxygenase could hydroxylate the benzylic position of a suitable precursor. Furthermore, halohydrin dehalogenases can catalyze the conversion of a halo-substituted precursor to the corresponding alcohol in the presence of a suitable nucleophile. google.com The use of enzymes can be particularly advantageous when a specific stereoisomer of the product is required. nih.govgoogle.com

| Enzyme Class | Precursor Substrate | Transformation | Potential Advantage |

| Ketoreductase (KRED) | 4-Formyl-3-methylbenzonitrile (B2359208) | Aldehyde reduction | High stereoselectivity |

| Cytochrome P450 | 3,4-Dimethylbenzonitrile | Benzylic C-H hydroxylation | Direct functionalization |

| Halohydrin Dehalogenase | 4-(Chloromethyl)-3-methylbenzonitrile | Halogen displacement | Mild reaction conditions |

| Lipase (B570770) | 4-Acetoxymethyl-3-methylbenzonitrile | Transesterification/Hydrolysis | Kinetic resolution of racemates |

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) is a methodology where molecules are built step-by-step on an insoluble resin support. luxembourg-bio.comnih.gov This technique simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin. luxembourg-bio.com While extensively used for peptides and oligonucleotides, its application to small molecule synthesis is also well-established.

A plausible solid-phase strategy for this compound could involve anchoring a suitable precursor to a resin. For example, 4-carboxy-3-methylbenzonitrile could be attached to a Wang resin or a 2-chlorotrityl chloride resin. luxembourg-bio.com Once immobilized, the carboxylic acid functionality could be reduced to the primary alcohol using a suitable reducing agent. The final product is then cleaved from the resin support. nih.gov This approach allows for the use of excess reagents to drive reactions to completion, followed by easy purification.

Hypothetical Solid-Phase Synthesis Scheme:

Resin Swelling: The resin (e.g., 2-chlorotrityl chloride resin) is swollen in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). uci.edu

Immobilization: 4-Carboxy-3-methylbenzonitrile is attached to the swollen resin, often in the presence of a base like Diisopropylethylamine (DIPEA).

Washing: The resin is washed extensively to remove unreacted starting material and by-products.

Reduction: The resin-bound carboxylic acid is treated with a reducing agent (e.g., borane dimethyl sulfide complex) to form the benzylic alcohol.

Washing: The resin is washed again to remove the excess reducing agent and by-products.

Cleavage: The target molecule, this compound, is cleaved from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid in DCM).

Hydrosilylation Reactions for Benzylic Alcohol Formation

Hydrosilylation is a chemical reaction that involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbonyl group. The hydrosilylation of an aldehyde, followed by hydrolysis of the resulting silyl (B83357) ether, is an effective method for reduction to the corresponding alcohol. This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or iridium.

In the context of synthesizing this compound, this method would be applied to the precursor 4-formyl-3-methylbenzonitrile. The aldehyde would be treated with a hydrosilane, such as polymethylhydrosiloxane (PMHS) or triethylsilane, in the presence of a catalyst. This two-step, one-pot process is generally characterized by mild conditions and high yields.

| Catalyst | Hydrosilane | Solvent | Outcome |

| Speier's catalyst (H₂PtCl₆) | Triethoxysilane | Isopropanol | Formation of silyl ether intermediate |

| Karstedt's catalyst | Phenylsilane | Toluene | Efficient reduction of benzaldehydes |

| Wilkinson's catalyst (RhCl(PPh₃)₃) | Diphenylsilane | Tetrahydrofuran (THF) | Selective aldehyde reduction |

Formaldehyde-Mediated Hydroxymethylation Reactions

Hydroxymethylation is a chemical process that introduces a hydroxymethyl group (-CH₂OH) onto a substrate. wikipedia.org A direct approach to synthesizing this compound would involve the hydroxymethylation of 3-methylbenzonitrile (B1361078) using formaldehyde (B43269) (CH₂O) as the C1 synthon. wikipedia.orgnih.gov This type of reaction, often an electrophilic aromatic substitution, can be challenging due to issues with regioselectivity and the potential for side reactions, such as polymerization or further reaction of the product. wikipedia.org

Radical-based methods have also been developed to overcome the challenges associated with the reversible nature of carbon radical addition to formaldehyde. rsc.org These strategies often involve trapping the transient oxygen-centered radical intermediate to drive the reaction forward, enabling the hydroxymethylation of various substrates. nih.govrsc.org The application of such a method to 3-methylbenzonitrile would require careful control to favor substitution at the desired C4 position, para to the methyl group and meta to the cyano group.

Indirect Synthetic Pathways via Precursor Functionalization

Indirect synthetic routes are often the most practical and widely used methods for preparing molecules like this compound. These pathways begin with a precursor molecule that already possesses the desired 1,2,4-trisubstituted aromatic core. The synthesis is then completed by chemically modifying one of the substituents into the required hydroxymethyl group.

The most common indirect pathways involve the reduction of a corresponding carboxylic acid, ester, or aldehyde.

Reduction of an Aldehyde: 4-Formyl-3-methylbenzonitrile can be readily reduced to this compound using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for this transformation.

Reduction of a Carboxylic Acid or Ester: The reduction of 4-carboxy-3-methylbenzonitrile or its corresponding esters (e.g., methyl 4-cyano-2-methylbenzoate) requires a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is commonly used for this purpose. google.com Borane complexes (e.g., BH₃·THF) are also effective.

Hydrolysis of a Halide: Nucleophilic substitution of a benzylic halide, such as 4-(bromomethyl)-3-methylbenzonitrile, can yield the desired alcohol. This can be achieved through hydrolysis with water or an aqueous base.

| Precursor Compound | Reagent(s) | Typical Conditions |

| 4-Formyl-3-methylbenzonitrile | Sodium borohydride (NaBH₄) | Methanol (B129727), 0 °C to room temp. |

| 4-Carboxy-3-methylbenzonitrile | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, reflux |

| Methyl 4-cyano-2-methylbenzoate | Borane dimethyl sulfide (BH₃·SMe₂) | Anhydrous THF, reflux |

| 4-(Bromomethyl)-3-methylbenzonitrile | Sodium hydroxide (B78521) (aq. NaOH) | Water/THF mixture, room temp. |

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing the nitrile group onto an aromatic ring. wikipedia.org This reaction involves the displacement of a good leaving group, typically a halide, by a nucleophile. The success of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring; the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.org

For the synthesis of this compound, a direct SNAr reaction on a precursor like 4-chloro-3-methylbenzyl alcohol would be challenging due to the weak activating nature of the hydroxymethyl group. A more strategic approach involves using a precursor with a potent EWG, such as a formyl (-CHO) or nitro (-NO₂) group, at the para position.

A plausible synthetic sequence is outlined below:

Activation: Start with a substrate such as 4-fluoro-3-methylbenzaldehyde. The fluorine atom serves as an excellent leaving group in SNAr reactions, and the formyl group is a strong EWG that activates the para position. acs.org

Cyanation: React 4-fluoro-3-methylbenzaldehyde with a cyanide source, like sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent such as DMSO or DMF. The cyanide ion (CN⁻) acts as the nucleophile, displacing the fluoride ion to yield 4-cyano-3-methylbenzaldehyde.

Reduction: The final step involves the selective reduction of the aldehyde group to a hydroxymethyl group. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This step must be carefully controlled to avoid the reduction of the nitrile group.

The regioselectivity of SNAr reactions is generally high, with the nucleophile attacking the carbon atom bearing the leaving group. researchgate.net The presence of EWGs stabilizes the negatively charged intermediate, known as the Meisenheimer complex, thereby facilitating the reaction. wikipedia.org

Ullmann-Type Coupling Reactions

The term "Ullmann reaction" traditionally refers to the copper-catalyzed homocoupling of aryl halides to form biaryls. organic-chemistry.org However, the scope of Ullmann-type reactions has expanded to include a variety of copper-catalyzed cross-coupling reactions, including the formation of C–O, C–N, and C–CN bonds, which are essentially copper-catalyzed nucleophilic aromatic substitutions. nih.govunito.it

In the context of synthesizing this compound, an Ullmann-type cyanation reaction can be employed. This approach would typically involve the reaction of an aryl halide precursor with a cyanide source in the presence of a copper catalyst. Modern protocols have also been developed using palladium catalysts. nih.gov

A representative Ullmann-type synthesis could be:

Substrate: 4-Bromo-3-methylbenzyl alcohol or a protected version thereof. The aryl bromide is a common substrate for cross-coupling reactions.

Cyanide Source: Copper(I) cyanide (CuCN) is a classic reagent for this transformation (Rosenmund-von Braun reaction). Alternatively, other cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be used with a palladium catalyst. organic-chemistry.org

Catalyst: A copper(I) source, often used in stoichiometric amounts in older procedures, or a catalytic amount of a palladium complex (e.g., Pd(PPh₃)₄) with a suitable ligand. nih.govacs.org

Conditions: The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent like DMF, DMAc, or NMP. acs.org

The application of ligands such as 1,10-phenanthroline or amino acids can accelerate the reaction and allow for milder conditions. nih.gov The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org

Derivatization from Substituted Toluamides

Another synthetic approach begins with a substituted toluamide, such as a derivative of 3-methyl-4-formylbenzoic acid or a related compound. The core of this strategy is the conversion of an amide functional group into a nitrile.

This multi-step process can be conceptualized as follows:

Starting Material: A suitable starting material would be 3-methyl-4-(hydroxymethyl)benzoic acid.

Amide Formation: The carboxylic acid is first converted into an amide. This can be achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia (B1221849) (NH₃) or an amine.

Nitrile Conversion: The resulting primary amide, 4-(hydroxymethyl)-3-methylbenzamide, is then dehydrated to form the target nitrile. This dehydration is a standard transformation and can be accomplished using various reagents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). doubtnut.com

A key challenge in this route is the potential for side reactions involving the hydroxymethyl group. It may be necessary to protect the alcohol as an ether (e.g., benzyl (B1604629) or silyl ether) or an ester before the amide formation and dehydration steps. The protecting group would then be removed in the final step to yield this compound. The metabolism of related toluamides, like N,N-diethyl-m-toluamide (DEET), often involves oxidation of the ring's methyl group, suggesting that benzylic functionalization is a feasible transformation on this type of scaffold. nih.gov

Nitrile Group Introduction Methodologies

Several methodologies exist for the introduction of a nitrile group onto an aromatic ring, which can be adapted for the synthesis of this compound.

Oxidative Conversion of Benzylic Precursors: A highly efficient method involves the direct oxidative conversion of a benzylic alcohol, aldehyde, or amine. rhhz.net Starting with 4-(hydroxymethyl)-3-methylbenzyl alcohol, a tandem oxidation process can be employed. In the presence of a suitable catalyst and a nitrogen source like aqueous ammonia, the benzylic alcohol at position 1 (relative to the other substituents) is oxidized first to an aldehyde, which then reacts with ammonia to form an imine. Subsequent oxidation of the imine furnishes the nitrile. rhhz.netacs.org Various catalytic systems, including those based on copper or platinum, can facilitate this transformation, often using air or oxygen as the terminal oxidant. rhhz.netacs.orgpatsnap.com

Sandmeyer Reaction: This classic method provides a route from an aromatic amine. The synthesis would begin with 4-amino-3-methylbenzyl alcohol. The primary amino group is diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. The subsequent reaction of the diazonium salt with copper(I) cyanide (CuCN) introduces the nitrile group onto the ring, displacing the nitrogen gas.

Catalytic Cyanation of Phenol (B47542) Derivatives: Modern cross-coupling methods allow for the cyanation of phenol derivatives. organic-chemistry.org A synthetic route could start with 4-hydroxy-3-methylbenzyl alcohol. The phenolic hydroxyl group would first be converted into a better leaving group, such as a triflate (-OTf) or tosylate (-OTs). The resulting aryl sulfonate can then undergo a nickel- or palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide (Zn(CN)₂), to introduce the nitrile functionality. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically varied include the catalyst, ligand, base, solvent, temperature, and reaction time.

For instance, in the copper-catalyzed oxidative synthesis of nitriles from benzyl alcohols and aqueous ammonia, the choice of copper salt, ligand, and additives is crucial. rhhz.net Similarly, for Ullmann-type couplings, the reaction yield is highly sensitive to the choice of catalyst, base, and solvent. acs.org

Below is an interactive table showing hypothetical optimization data for a transition metal-catalyzed cyanation of 4-bromo-3-methylbenzyl alcohol, illustrating how systematic variation of parameters can lead to improved yields.

Challenges and Mitigation Strategies in Synthetic Protocols

The synthesis of a molecule with multiple functional groups like this compound presents inherent challenges, primarily related to chemoselectivity. The nitrile and hydroxymethyl groups have different reactivities, and protecting one while transforming another part of the molecule is a common requirement.

Purification Techniques for Complex Reaction Mixtures

The purification of this compound from complex reaction mixtures presents a challenge due to its polarity, conferred by both the hydroxyl (-OH) and nitrile (-CN) functional groups. These groups can lead to the presence of similarly polar byproducts and unreacted starting materials, necessitating robust separation methodologies. The choice of purification technique is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. The primary methods employed are column chromatography and recrystallization, often used sequentially to achieve high purity.

Column Chromatography

Column chromatography is a versatile and widely adopted technique for the purification of this compound, allowing for the fine separation of components based on their differential adsorption to a stationary phase.

Normal-Phase Chromatography : This is the most common chromatographic approach for this type of molecule. A polar stationary phase, typically silica (B1680970) gel (SiO₂), is used in conjunction with a non-polar or moderately polar mobile phase. cup.edu.cn The separation mechanism relies on the polar functional groups of this compound interacting strongly with the silica gel, leading to greater retention compared to less polar impurities. Elution is typically achieved by gradually increasing the polarity of the mobile phase. For instance, a gradient system starting with a non-polar solvent like hexane or petroleum ether and gradually introducing a more polar solvent such as ethyl acetate or dichloromethane allows for the sequential elution of compounds, with the target molecule eluting at a specific solvent ratio. cup.edu.cn

Reversed-Phase Chromatography : For reaction mixtures containing highly polar, water-soluble impurities, reversed-phase chromatography can be an effective alternative. waters.com This technique utilizes a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase, such as a mixture of water and methanol or acetonitrile. waters.comnih.gov In this setup, non-polar compounds are retained more strongly, allowing the polar target molecule to elute earlier. This method is particularly useful for final purification steps where high purity is required. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a specialized chromatographic technique that can be considered a variant of normal-phase chromatography. It is particularly effective for separating very polar compounds that show little to no retention in reversed-phase systems. waters.combiotage.com HILIC uses a polar stationary phase and a mobile phase composed of a high concentration of a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous solvent. biotage.com

The following table summarizes typical chromatographic conditions used for the purification of polar aromatic compounds analogous to this compound.

| Method | Stationary Phase | Typical Mobile Phase (Eluent) | Elution Profile Observation |

| Normal-Phase Flash | Silica Gel | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) | Non-polar byproducts elute first, followed by the target compound as the polarity of the mobile phase increases. |

| Normal-Phase Flash | Alumina | Gradient of Dichloromethane in Petroleum Ether (e.g., 10% to 30%) | Offers different selectivity compared to silica, which can be advantageous for separating specific impurities. cup.edu.cn |

| Reversed-Phase HPLC (Prep) | C18 Silica | Gradient of Methanol in Water (e.g., 40% to 80%) | Highly polar impurities elute in the void volume, while the target compound is retained and then eluted. nih.gov |

Recrystallization

Recrystallization is a cost-effective and scalable purification technique for solid compounds, relying on the differences in solubility of the target compound and its impurities in a given solvent at varying temperatures. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. reddit.comijddr.in Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling).

Finding an appropriate solvent often involves experimental screening. For benzyl alcohol derivatives, a range of solvents and solvent systems can be effective. google.comyoutube.com A single solvent such as toluene or a binary solvent system like ethanol (B145695)/ether or ethyl acetate/hexane may provide the necessary solubility profile. google.com The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce the formation of high-purity crystals, which are then isolated by filtration.

The table below outlines potential solvent systems for the recrystallization of this compound based on its chemical structure.

| Solvent/Solvent System | Rationale for Selection | Expected Outcome |

| Toluene | The aromatic nature of toluene is compatible with the benzene (B151609) ring of the target, while the polarity is moderate. | The compound should have good solubility at high temperatures and reduced solubility upon cooling, leading to crystal formation. |

| Ethyl Acetate / Hexane | A polar solvent (ethyl acetate) to dissolve the compound, with a non-polar anti-solvent (hexane) to induce precipitation. | The crude product is dissolved in hot ethyl acetate, and hexane is added until turbidity appears. Slow cooling should yield purified crystals. |

| Ethanol / Diethyl Ether | A similar binary system where ethanol acts as the primary solvent and ether as the anti-solvent. google.com | This system is often effective for benzyl alcohol derivatives, providing a sharp decrease in solubility upon addition of ether and cooling. google.com |

| Water (Hot) | The hydroxyl group may impart sufficient water solubility at high temperatures. | If the compound has appreciable solubility in hot water and is insoluble in cold water, this provides a green and inexpensive purification option. |

Chemical Reactivity and Transformation of 4 Hydroxymethyl 3 Methylbenzonitrile

Reactions at the Hydroxymethyl Moiety

The benzylic alcohol functionality is a key site for various chemical modifications, including oxidation, etherification, esterification, and substitution reactions.

Oxidation Reactions to Carboxylic Acids or Aldehydes

The hydroxymethyl group of benzylic alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the chosen oxidant and reaction conditions. For instance, the oxidation of aldehydes to their corresponding carboxylic acids can be achieved using reagents like 4-amino-2-chloroperbenzoic acid supported on silica (B1680970) gel. researchgate.net Another method involves the use of palladium on carbon (Pd/C) with sodium borohydride (B1222165) (NaBH₄) and potassium hydroxide (B78521) (KOH) in an aqueous methanol (B129727) solvent at room temperature. researchgate.net

The conversion of a hydroxymethyl group to an aldehyde can be accomplished through various synthetic protocols. For example, the oxidation of dibromide compounds using silver nitrate (B79036) in refluxing ethanol (B145695) can yield an aldehyde. chemicalbook.com Another approach involves the reaction of an acrylate (B77674) with sodium metaperiodate and a catalytic amount of osmium tetroxide. chemicalbook.com

Table 1: Selected Oxidation Reactions

| Starting Material Class | Product Class | Reagent(s) |

|---|---|---|

| Aldehyde | Carboxylic Acid | 4-Amino-2-chloroperbenzoic acid/Silica Gel researchgate.net |

| Aldehyde | Carboxylic Acid | Pd/C, NaBH₄, KOH researchgate.net |

| Dibromide | Aldehyde | Silver Nitrate chemicalbook.com |

Etherification and Esterification Reactions

The hydroxymethyl group readily undergoes etherification. A general method for the chemoselective conversion of benzyl (B1604629) alcohols into their methyl or ethyl ethers involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol or ethanol. organic-chemistry.org Reductive etherification of aldehydes, which can be formed from the corresponding alcohol, can be catalyzed by zirconium and hafnium complexes to produce isopropyl ethers. osti.gov

Esterification can be achieved by reacting the alcohol with an appropriate acylating agent. For example, the reaction of a benzyl alcohol derivative with propionic anhydride (B1165640) in pyridine (B92270) yields the corresponding propionate (B1217596) ester. google.com

Halogenation of the Hydroxymethyl Group

The hydroxyl group can be substituted by a halogen, most commonly chlorine, to form a halomethyl derivative. This transformation is crucial for subsequent nucleophilic substitution reactions. A common method for the chloromethylation of aromatic compounds involves reacting them with formaldehyde (B43269) (often in the form of paraformaldehyde) and concentrated hydrochloric acid. google.com For example, 4-methoxybenzaldehyde (B44291) can be converted to 3-chloromethyl-4-methoxybenzaldehyde with paraform and HCl at 70-75°C. google.com Another approach involves the use of N-halosuccinimides (NCS, NBS, or NIS) as precatalysts for the conversion of alcohols to their corresponding halides. mdpi.com For instance, N-iodosuccinimide (NIS) can mediate the reaction of 3-nitrobenzyl alcohol with trimethylsilyl (B98337) chloride (TMSCl) to yield 1-(chloromethyl)-3-nitrobenzene. mdpi.com

A patent describes a two-step process where 4-xylyl alcohol is first chlorinated with chlorine gas in the presence of dibenzoyl peroxide, followed by hydrolysis to yield the hydroxymethyl intermediate, which is then acylated. google.com

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

Once converted to a halomethyl derivative (e.g., 4-(chloromethyl)-3-methylbenzonitrile), the benzylic halide becomes an excellent substrate for nucleophilic substitution reactions. These reactions are fundamental in building more complex molecular architectures. Aryl halides that possess strongly electron-withdrawing groups can undergo nucleophilic aromatic substitution. libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of an electron-withdrawing substituent, such as a nitrile group, in the ortho or para position is crucial for stabilizing this intermediate. libretexts.org

Reactions at the Nitrile Moiety

The nitrile group is a versatile functional group that can be transformed into other important moieties, most notably primary amines through reduction.

Reduction to Amines

The reduction of a nitrile group yields a primary amine, a key functional group in many biologically active molecules. This transformation can be achieved using various reducing agents.

Catalytic hydrogenation is an efficient and economical method for nitrile reduction. wikipedia.orgacsgcipr.org Common catalysts include Group 10 metals like Raney nickel, palladium black, or platinum dioxide. wikipedia.org Depending on the reaction conditions, the intermediate imine can sometimes react with the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org

Stoichiometric reducing agents are also widely used. Reagents such as lithium aluminium hydride (LiAlH₄), lithium borohydride, and diborane (B8814927) are effective for the non-catalytic conversion of nitriles to amines. wikipedia.org Another common method involves the use of sodium borohydride in alcoholic solvents, often with a CoCl₂ catalyst or Raney nickel. wikipedia.orgresearchgate.net For example, the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol can be carried out using Raney nickel and hydrazine (B178648) hydrate (B1144303) in an alcohol solvent like isopropanol. google.com

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Method | Reagent(s) | Catalyst | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas | Raney Nickel, Pd, Pt wikipedia.orgacsgcipr.org | Economical; potential for secondary/tertiary amine byproducts. wikipedia.orgacsgcipr.org |

| Stoichiometric Reduction | Lithium aluminum hydride, Diborane wikipedia.org | None | Non-catalytic conversion. wikipedia.org |

| Stoichiometric Reduction | Sodium borohydride wikipedia.orgresearchgate.net | CoCl₂, Raney Nickel wikipedia.orgresearchgate.net | Often performed in alcoholic solvents. wikipedia.org |

Pinner Reactions and Amidine Formation

The Pinner reaction is a classic transformation of nitriles, involving their reaction with an alcohol under acidic conditions to produce an imino ester salt, commonly known as a Pinner salt. wikipedia.orgnumberanalytics.com This reaction, first described by Adolf Pinner in 1877, serves as a gateway to several other functional groups. wikipedia.orgnumberanalytics.com For 4-(Hydroxymethyl)-3-methylbenzonitrile, the reaction proceeds by treating the nitrile with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas. organic-chemistry.orgyoutube.com The anhydrous conditions are critical to prevent the intermediate Pinner salt from hydrolyzing to an ester. youtube.com

The mechanism begins with the protonation of the nitrile's nitrogen atom by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. nih.gov The alcohol then performs a nucleophilic attack on this activated carbon, leading to the formation of the imino ester hydrochloride (Pinner salt). organic-chemistry.orgnih.gov

These Pinner salts are valuable synthetic intermediates primarily because of their reactivity towards nucleophiles. wikipedia.orgorganic-chemistry.org A particularly important transformation is their reaction with ammonia (B1221849) or amines to yield amidines. wikipedia.orgyoutube.com When the Pinner salt of this compound is treated with ammonia, it forms the corresponding unsubstituted amidine. The use of primary or secondary amines results in the formation of N-substituted or N,N'-disubstituted amidines, respectively. Amidines are important structural motifs in medicinal chemistry and serve as versatile precursors in the synthesis of various heterocyclic compounds. semanticscholar.org

| Reaction Stage | Typical Reagents | Product | Key Conditions |

| Pinner Reaction | Alcohol (e.g., Ethanol), HCl (gas) | Imino ester hydrochloride (Pinner Salt) | Anhydrous, Low temperature (e.g., 0 °C) youtube.com |

| Amidine Formation | Ammonia, Primary Amine, or Secondary Amine | Amidine or Substituted Amidine | Reaction with isolated Pinner salt wikipedia.org |

Cyanation and Related Transformations

While the term "cyanation" typically refers to the introduction of a cyano group, in the context of this compound, it is more relevant to discuss transformations related to the synthesis of the molecule via cyanation and reactions of the existing nitrile moiety.

The synthesis of aromatic nitriles like the title compound often involves a cyanation step, such as the Rosenmund-von Braun or Sandmeyer reactions, or modern palladium-catalyzed cyanations of aryl halides or triflates. organic-chemistry.org For instance, a plausible synthetic route could involve the cyanation of a 4-(hydroxymethyl)-3-methyl-substituted aryl halide using a cyanide source like zinc cyanide (Zn(CN)₂) with a nickel or palladium catalyst. organic-chemistry.org These methods are often preferred due to their tolerance of various functional groups and the use of less toxic cyanide reagents compared to older methods. organic-chemistry.org

Beyond the Pinner reaction, the nitrile group of this compound can undergo other important transformations:

Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields the corresponding amide, 4-(hydroxymethyl)-3-methylbenzamide, while complete hydrolysis gives 4-(hydroxymethyl)-3-methylbenzoic acid.

Reduction : The nitrile group can be reduced to a primary amine, yielding [4-(aminomethyl)-2-methylphenyl]methanol, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

These transformations highlight the versatility of the nitrile group as a synthetic handle for introducing other key functional groups.

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the three substituents: the cyano (-CN) group, the methyl (-CH₃) group, and the hydroxymethyl (-CH₂OH) group.

The directing effects of these groups are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence | Reactivity Effect |

| Cyano (-CN) | C1 | Electron-withdrawing (Inductive & Resonance) | meta-director | Deactivating libretexts.org |

| Methyl (-CH₃) | C2 | Electron-donating (Inductive & Hyperconjugation) | ortho, para-director | Activating libretexts.org |

| Hydroxymethyl (-CH₂OH) | C4 | Weakly electron-withdrawing (Inductive), but overall considered a weak ortho, para-director | ortho, para-director | Weakly Activating |

The available positions for substitution on the ring are C3, C5, and C6.

Position C3 : This position is ortho to the activating methyl group and meta to the deactivating cyano group.

Position C5 : This position is para to the activating methyl group, ortho to the activating hydroxymethyl group, and meta to the deactivating cyano group.

Position C6 : This position is ortho to the deactivating cyano group and meta to both activating groups.

Considering these influences, electrophilic attack is most likely to occur at the positions most activated by the electron-donating groups and not sterically hindered. The C5 position is strongly activated, being para to the methyl group and ortho to the hydroxymethyl group. The C3 position is also activated by the adjacent methyl group. The C6 position is the least favored due to its proximity to the deactivating cyano group. Therefore, substitution is strongly favored at the C5 position, with potential for some substitution at the C3 position, depending on the steric bulk of the incoming electrophile.

Mechanistic Investigations of Key Transformations

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalysts and reagents is fundamental in directing the reaction pathways of this compound.

Pinner Reaction : The catalyst is almost always a strong Brønsted acid, like HCl, or a Lewis acid. organic-chemistry.orgnih.gov The acid's role is to protonate the nitrile nitrogen, creating a highly electrophilic nitrilium ion intermediate. nih.gov This activation is essential for the subsequent nucleophilic attack by a relatively weak nucleophile like an alcohol. Lewis acids, such as trimethylsilyl triflate, can also promote the reaction under milder conditions. nih.gov

Amidine Formation : The key reagent is a nucleophile, such as ammonia or an amine. youtube.com This reagent attacks the electrophilic carbon of the Pinner salt intermediate. The reaction is typically driven to completion by the formation of a stable amidinium salt, which is then neutralized to give the final amidine product. semanticscholar.org

Electrophilic Aromatic Substitution : Catalysts are crucial for generating a sufficiently powerful electrophile to attack the aromatic ring. For instance, in Friedel-Crafts alkylation, a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) is used to generate a carbocation from an alkyl halide. libretexts.org In nitration, a strong protic acid like sulfuric acid (H₂SO₄) is used to protonate nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). wikipedia.org The catalyst's efficiency dictates the reaction rate and can influence the selectivity if multiple reaction pathways are possible.

Solvent Effects on Reaction Outcomes

Solvents can profoundly influence chemical reactions by affecting reactant solubility, stability, and reaction rates. wikipedia.org

Pinner Reaction : The most critical solvent consideration is the exclusion of water. Anhydrous conditions are mandatory because the Pinner salt intermediate is readily hydrolyzed by water to form an ester, which is often an undesired side product. youtube.com Therefore, anhydrous alcohols or inert, non-polar solvents are employed. organic-chemistry.org

Electrophilic Aromatic Substitution : Solvent polarity can influence the rates of SEAr reactions. The reaction proceeds through a charged carbocation intermediate (the arenium ion). uci.edu Polar solvents can stabilize this charged intermediate more than the neutral starting materials, thereby lowering the activation energy and increasing the reaction rate. wikipedia.org However, the choice of solvent is also constrained by its potential reactivity with the strong electrophiles and catalysts used in these reactions.

The table below illustrates the potential impact of solvent properties on reaction rates.

| Solvent Property | Effect on SN2-type Reactions (e.g., Amidine formation) | Effect on SEAr Reactions | Rationale |

| Polar Aprotic (e.g., DMF, Acetonitrile) | Rate increases | Rate may increase | Solvates the cation but not the nucleophile effectively, increasing nucleophile reactivity. Stabilizes the charged arenium ion intermediate. wikipedia.org |

| Polar Protic (e.g., Water, Ethanol) | Rate decreases | Rate may increase | Solvates and deactivates the nucleophile through hydrogen bonding. wikipedia.org Can stabilize the charged arenium ion intermediate. |

| Non-polar (e.g., Hexane, Toluene) | Rate is slow | Rate is slow | Poor solvation of charged intermediates or polar transition states. |

Derivatization and Analogues of 4 Hydroxymethyl 3 Methylbenzonitrile

Synthesis of Benzonitrile-Containing Heterocycles

The nitrile group (C≡N) is a key functional group that can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

A notable application of benzonitrile (B105546) derivatives is in the synthesis of complex heterocyclic systems, such as triazole-pyrimidine-methylbenzonitrile structures. These compounds have been investigated for their potential as adenosine (B11128) receptor antagonists. nih.govresearchgate.net A series of these derivatives were synthesized with the goal of developing dual A2A/A2B adenosine receptor (AR) antagonists. nih.gov

The synthesis typically involves multi-step sequences. For instance, a starting benzonitrile can be elaborated to incorporate a pyrimidine (B1678525) ring, which is then further modified to introduce a triazole moiety. nih.gov In one study, a series of novel dual A2A/A2B AR antagonists featuring a triazole-pyrimidine-methylbenzonitrile core were designed and synthesized. The resulting compounds showed a range of inhibitory activities against the A2A and A2B adenosine receptors. nih.govresearchgate.net Compound 7i from this series, for example, demonstrated inhibitory activity on the A2A receptor comparable to a known standard, AB928, and exhibited superior inhibitory activity on the A2B receptor. nih.gov

Table 1: Research Findings on Triazole-Pyrimidine-Methylbenzonitrile Derivatives

| Compound | Target | IC50 (nM) | Key Finding |

|---|---|---|---|

| 7i | A2B AR | 14.12 | Displayed better inhibitory activity on A2B AR and higher potency in IL-2 production than the reference compound AB928. nih.gov |

| AB928 | A2A/A2B AR | N/A | Reference compound for A2A/A2B AR antagonist activity. nih.gov |

The general strategy for forming the 1,2,3-triazole ring often involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. researchgate.netnih.gov This reaction joins an azide (B81097) with a terminal alkyne to exclusively form the 1,4-disubstituted triazole isomer. researchgate.net Alternatively, 1,2,4-triazoles can be synthesized from intermediates like thiosemicarbazides or by the reaction of nitriles with hydroxylamine (B1172632) followed by cyclization. nih.gov

The synthesis of imidazole (B134444) derivatives from a benzonitrile precursor is a well-established area of heterocyclic chemistry. nih.govnih.govuobasrah.edu.iq While direct synthesis from 4-(hydroxymethyl)-3-methylbenzonitrile is not prominently documented, established methods can be applied. A common approach is the Debus–Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov

To utilize this compound in such a synthesis, the nitrile or hydroxymethyl group would first need to be converted into one of these required components. For example, the hydroxymethyl group (-CH₂OH) could be oxidized to an aldehyde (-CHO). This resulting aldehyde could then react with a dicarbonyl compound like benzil (B1666583) and ammonia to form a tri-substituted imidazole ring. Another pathway involves the reaction of an imidazole nucleus with various reagents to introduce substituents. nih.gov For instance, the hydroxymethyl group of the title compound could be converted to a leaving group (e.g., a halide) and used to alkylate a pre-formed imidazole ring. researchgate.net

The conversion of a benzonitrile to a benzamidine (B55565) is a fundamental transformation. Amidines are important functional groups in medicinal chemistry due to their ability to act as strong bases and engage in hydrogen bonding. The most common method for this conversion is the Pinner reaction.

In the Pinner reaction, the nitrile group of this compound would be treated with an alcohol (like ethanol) in the presence of anhydrous hydrogen chloride (HCl). This forms an intermediate imino ether hydrochloride salt (a Pinner salt). Subsequent treatment of this salt with ammonia or an amine results in the displacement of the alkoxy group to form the desired benzamidine derivative. mdpi.com This method is crucial for synthesizing precursors for more complex molecules like amidino-substituted benzimidazoles. mdpi.com

Functional Group Interconversions on the Benzonitrile Core

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a key strategy in multi-step organic synthesis. ub.eduimperial.ac.ukcompoundchem.com For this compound, both the hydroxymethyl and methyl groups, as well as the aromatic ring itself, can be chemically modified.

Altering the substitution pattern on the benzene (B151609) ring can significantly impact the molecule's electronic and steric properties.

Halogenation: Introducing a halogen atom, such as bromine, onto the aromatic ring is a common modification. For example, the related compound 3-(hydroxymethyl)benzonitrile can be brominated. Selective bromination can be achieved using bromine in an organic solvent, often with a catalyst. The synthesis of 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) from 4-bromo-3-formylbenzonitrile (B1291470) has been accomplished via reduction with sodium borohydride (B1222165) in methanol (B129727), yielding the product in high purity. chemicalbook.com This indicates that the aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of halogens at specific positions.

Methoxylation: The introduction of a methoxy (B1213986) group (-OCH₃) is another valuable modification. The compound 4-Hydroxy-3-methoxybenzonitrile (B1293924) is a known chemical, often used in further synthesis. sigmaaldrich.comsigmaaldrich.com The synthesis of 4-(Hydroxymethyl)-3-methoxybenzonitrile has also been reported. pharmaffiliates.com This suggests that the hydroxyl group of a related phenol (B47542) could be methylated, or a methoxy group could be introduced through nucleophilic aromatic substitution on a suitably activated precursor. For example, 4-hydroxy-3-methoxybenzonitrile can be used to synthesize larger molecules like 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane. sigmaaldrich.com

Table 2: Examples of Functional Group Interconversions

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| 4-Bromo-3-formylbenzonitrile | Sodium borohydride (NaBH₄), Methanol | 4-Bromo-3-(hydroxymethyl)benzonitrile | Reduction of aldehyde chemicalbook.com |

The methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups offer additional sites for chemical transformation.

Oxidation/Reduction of the Hydroxymethyl Group: The hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger agents like potassium permanganate. Conversely, the nitrile group can be reduced.

Conversion to Trifluoromethyl Group: The hydroxymethyl group can be replaced with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of the -CF₃ group significantly alters the electronic properties of the benzene ring.

Modification of the Benzylic Methyl Group: While the hydroxymethyl group is often more reactive, the methyl group attached to the benzene ring can also be modified. A common strategy involves free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator. This would convert the methyl group to a bromomethyl group (-CH₂Br), which is a versatile intermediate for introducing a wide variety of nucleophiles.

Stereochemical Aspects in Derivatization

The introduction of chirality is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological activities. The derivatization of this compound can lead to the formation of stereocenters, and in some cases, axial chirality.

Formation of Chiral Centers

Reactions involving the hydroxymethyl group can generate a stereogenic center. For instance, a palladium/copper co-catalyzed asymmetric benzylic substitution reaction provides a method for the stereodivergent synthesis of benzylic alcohol derivatives. researchgate.netnih.gov This type of reaction can be applied to create chiral centers at the benzylic carbon of this compound. By selecting the appropriate chiral ligands for the metal catalysts, it is possible to control the stereochemical outcome and synthesize specific enantiomers or diastereomers. nih.gov

The synthesis of chiral benzyl (B1604629) alcohols is a well-established field, with methods including the asymmetric hydrogenation of ketones and the asymmetric addition of organometallic reagents to carbonyls. nih.gov These strategies could be adapted to transform the hydroxymethyl group of this compound into a chiral center.

Atropisomerism

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, typically in biaryl systems. While this compound itself is not atropisomeric, its derivatives, particularly those formed through cross-coupling reactions that create a biaryl structure, can exhibit this phenomenon.

The synthesis of axially chiral benzonitriles has been achieved through methods like N-heterocyclic carbene (NHC) organocatalysis in a dynamic kinetic resolution process. nih.gov This approach allows for the atroposelective synthesis of benzonitriles with high enantioselectivity. nih.gov The resulting axially chiral benzonitriles are stable and can be further transformed into a variety of functional molecules while retaining their stereochemical integrity. nih.gov The nitrile group in these chiral products can be hydrolyzed to an amide or reduced to an amine without significant loss of optical purity. nih.gov

The following table summarizes key stereochemical concepts relevant to the derivatization of this compound:

| Stereochemical Concept | Description |

| Chiral Center Formation | Reactions at the hydroxymethyl group can introduce a stereogenic center. Asymmetric synthesis techniques, such as those using chiral catalysts, can control the formation of specific enantiomers or diastereomers. nih.gov |

| Atropisomerism | Derivatization reactions that form biaryl structures can lead to axially chiral compounds due to restricted rotation around the aryl-aryl bond. Atroposelective synthesis methods can be employed to produce specific atropisomers with high enantiomeric excess. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity and environment can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ) in ppm, their integration (relative number of protons), and their spin-spin coupling (multiplicity), which reveals adjacent protons. For 4-(Hydroxymethyl)-3-methylbenzonitrile, the predicted ¹H NMR spectrum would exhibit several distinct signals corresponding to the aromatic, hydroxymethyl, and methyl protons.

The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. The proton at position 2 (ortho to the nitrile and the methyl group) would likely appear as a singlet or a narrowly split doublet. The proton at position 5 (ortho to the hydroxymethyl group) would be a doublet, and the proton at position 6 (meta to both the nitrile and hydroxymethyl groups) would appear as a doublet of doublets. The hydroxymethyl group (-CH₂OH) would present as a singlet for the two methylene (B1212753) protons and a broad singlet for the hydroxyl proton, which may exchange with solvent. The methyl group (-CH₃) protons would also appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-5) | ~7.5 | d | 1H |

| Ar-H (H-6) | ~7.4 | d | 1H |

| Ar-H (H-2) | ~7.3 | s | 1H |

| -CH₂ OH | ~4.7 | s | 2H |

| -CH₂OH | Variable (e.g., ~2.5-4.0) | br s | 1H |

| -CH₃ | ~2.4 | s | 3H |

Predictions are based on standard chemical shift values and data from analogous compounds like 4-methylbenzonitrile and 4-(hydroxymethyl)benzonitrile. rsc.orgrsc.org

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the nitrile carbon, the six aromatic carbons, the hydroxymethyl carbon, and the methyl carbon. The chemical shifts are influenced by the electronic effects of the substituents. The nitrile carbon (C≡N) is characteristically found downfield. The aromatic carbons show a range of shifts depending on their position relative to the electron-withdrawing nitrile group and the electron-donating methyl and hydroxymethyl groups. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C ≡N | ~118-120 |

| Ar-C -CN (C-1) | ~110-112 |

| Ar-C -CH₃ (C-3) | ~138-140 |

| Ar-C -CH₂OH (C-4) | ~142-145 |

| Ar-C (C-2) | ~133-135 |

| Ar-C (C-5) | ~130-132 |

| Ar-C (C-6) | ~128-130 |

| -C H₂OH | ~63-65 |

| -C H₃ | ~20-22 |

Predictions are based on standard chemical shift values and data from analogous compounds such as 4-methylbenzonitrile and other substituted benzonitriles. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the adjacent aromatic protons (H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show cross-peaks connecting the signal of each aromatic proton to its corresponding carbon atom, the methyl protons to the methyl carbon, and the methylene protons to the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds. HMBC is instrumental in piecing together the molecular skeleton. Key correlations would include:

The methylene protons (-CH₂OH) showing correlations to the aromatic carbons C-3, C-4, and C-5.

The methyl protons (-CH₃) showing correlations to the aromatic carbons C-2, C-3, and C-4.

The aromatic proton H-2 showing correlations to C-4, C-6, and the nitrile carbon.

These 2D NMR experiments, used in concert, would provide definitive proof of the 1,2,4-trisubstituted pattern of the benzene ring and the identity of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. IR and Raman spectroscopy are complementary techniques; IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability. mt.com

For this compound, the key functional groups give rise to characteristic bands. The nitrile group (C≡N) stretching vibration appears as a sharp, intense peak in the IR spectrum. The hydroxyl group (O-H) of the alcohol gives a broad absorption band due to hydrogen bonding. The C-H bonds of the aromatic ring and the aliphatic methyl and hydroxymethyl groups also have distinct stretching and bending vibrations.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| -OH | O-H Stretch (broad) | 3500 - 3200 | Strong / Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium / Strong |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium / Strong |

| -C≡N | C≡N Stretch | 2240 - 2220 | Strong / Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium-Strong / Medium-Strong |

| -CH₂- | C-H Bend (Scissoring) | ~1465 | Medium / Medium |

| -CH₃ | C-H Bend (Asymmetric) | ~1450 | Medium / Medium |

| -CH₃ | C-H Bend (Symmetric) | ~1375 | Medium / Medium |

| C-O | C-O Stretch | 1260 - 1000 | Strong / Weak |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Strong / Weak |

Data compiled from general spectroscopic tables and studies on related substituted benzonitriles. ijtsrd.comamazonaws.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₉NO, with a molecular weight of 147.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z = 147. The fragmentation is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways for benzyl (B1604629) alcohols and nitriles would be expected. miamioh.eduwhitman.edu

Loss of a hydrogen radical ([M-1]⁺): A peak at m/z = 146 is common for compounds with benzylic hydrogens.

Loss of a hydroxyl radical ([M-17]⁺): Cleavage of the C-O bond can lead to the loss of •OH, forming a highly stable benzylic cation at m/z = 130. ucalgary.ca

Loss of water ([M-18]⁺): Dehydration can result in a peak at m/z = 129.

Loss of formaldehyde (B43269) ([M-30]⁺): A rearrangement followed by the loss of H₂CO can lead to an ion at m/z = 117, corresponding to the 3-methylbenzonitrile (B1361078) cation.

Tropylium Ion Formation: The benzyl alcohol moiety can fragment via loss of CO after rearrangement, a characteristic pathway for benzyl alcohols that can lead to ions such as m/z = 79. guidechem.comstackexchange.com

Loss of HCN ([M-27]⁺): A common fragmentation for nitriles can result in a peak at m/z = 120. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 147 | [C₉H₉NO]⁺• (Molecular Ion) |

| 146 | [C₉H₈NO]⁺ (Loss of •H) |

| 130 | [C₉H₈N]⁺ (Loss of •OH) |

| 129 | [C₉H₇N]⁺• (Loss of H₂O) |

| 117 | [C₈H₇N]⁺• (Loss of H₂CO) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from further fragmentation) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. uq.edu.aunumberanalytics.com This technique involves directing X-rays at a well-ordered single crystal and analyzing the resulting diffraction pattern. youtube.comnumberanalytics.com

While no publicly available crystal structure for this compound has been reported, such an analysis would yield a wealth of structural information. It would provide highly accurate measurements of:

Bond lengths: The precise distances between all bonded atoms (e.g., C-C, C-N, C-O).

Bond angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsion angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the hydroxymethyl group relative to the benzene ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl groups of neighboring molecules) and π-π stacking of the aromatic rings. nih.gov

This data is invaluable for understanding the molecule's conformation in the solid state and the non-covalent forces that govern its self-assembly.

High-Resolution Analytical Techniques for Purity and Identity Confirmation

The structural integrity and purity of this compound are established through a combination of nuclear magnetic resonance (NMR) spectroscopy, chromatography, and mass spectrometry (MS). Each technique offers complementary information, culminating in a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

¹H NMR Spectroscopy: In a study detailing the synthesis of this compound, ¹H NMR data was recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. The resulting spectrum provides a clear signature of the molecule's hydrogen atoms. The aromatic protons appear in the downfield region between δ 7.42 and δ 7.57 ppm. The two protons of the hydroxymethyl (-CH₂OH) group are observed as a sharp singlet at δ 4.74 ppm, while the three protons of the methyl (-CH₃) group resonate as a singlet at δ 2.32 ppm.

The specific chemical shifts and multiplicities observed are compiled in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Number of Protons |

| Aromatic (Ar-H) | 7.57 – 7.48 | Multiplet | 2H |

| Aromatic (Ar-H) | 7.42 | Doublet (J = 1.6 Hz) | 1H |

| Methylene (-CH₂) | 4.74 | Singlet | 2H |

| Methyl (-CH₃) | 2.32 | Singlet | 3H |

| ¹H NMR Data (400 MHz, CDCl₃) |

Chromatographic and Purity Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for determining the purity of chemical compounds. These techniques separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. For this compound, commercial suppliers often state a purity level determined by these methods. For instance, a purity of ≥97% is commonly reported for commercially available batches, indicating a high degree of separation and purification has been achieved post-synthesis.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. The exact mass of this compound is 147.0684 g/mol , corresponding to its molecular formula, C₉H₉NO. Analysis by MS would be expected to show a prominent molecular ion peak ([M]⁺) at or near this value, confirming the elemental composition. Further fragmentation analysis could provide additional structural verification by identifying characteristic fragment ions resulting from the loss of functional groups, such as the hydroxymethyl radical (-•CH₂OH).

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed to predict a range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, with a favorable balance between accuracy and computational cost. als-journal.com

Geometry optimization is a fundamental computational step to determine the most stable, low-energy three-dimensional arrangement of atoms in a molecule. Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. researchgate.netnih.gov This optimized structure corresponds to the molecule's most probable conformation in the gaseous phase.

From this calculation, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. For 4-(Hydroxymethyl)-3-methylbenzonitrile, this would reveal the precise spatial relationship between the benzene (B151609) ring and its cyano, methyl, and hydroxymethyl substituents.

Electronic structure analysis, performed concurrently, provides insights into the distribution of electrons within the molecule. Properties such as dipole moment and molecular electrostatic potential (MEP) are calculated. The MEP map illustrates the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. nih.gov For instance, the electronegative nitrogen atom of the cyano group and the oxygen of the hydroxyl group would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Table 1: Predicted Structural Parameters for a Substituted Benzonitrile (B105546) (Illustrative) This table illustrates the type of data obtained from geometry optimization. Data is based on general values and findings for similar structures, not specific calculations for this compound.

| Parameter | Bond | Predicted Value |

| Bond Length | C≡N | ~1.15 Å |

| C-O (in -CH₂OH) | ~1.43 Å | |

| O-H (in -CH₂OH) | ~0.96 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C≡N | ~180° | |

| C-O-H | ~109° |

Following geometry optimization, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. mdpi.com These calculations determine the normal modes of vibration, each corresponding to a specific type of atomic motion, such as stretching, bending, or rocking. orientjchem.org The results are a set of frequencies (typically in wavenumbers, cm⁻¹) and their corresponding intensities. researchgate.net

By comparing theoretical spectra with experimental data, researchers can confirm the molecular structure and assign specific absorption bands to particular vibrational modes. orientjchem.org For this compound, characteristic vibrational frequencies would include the C≡N stretching vibration, typically found in the 2220-2240 cm⁻¹ range, the O-H stretching of the hydroxymethyl group around 3300-3500 cm⁻¹, and various C-H and C-C stretching and bending modes of the aromatic ring and methyl group. orientjchem.orgorientjchem.org

Table 2: Illustrative Vibrational Frequencies and Assignments for a Substituted Benzonitrile This table is based on reported data for analogous compounds like 4-Bromo-3-methylbenzonitrile (B1271910) and 3-fluoro-4-methylbenzonitrile (B68015) to illustrate expected results. orientjchem.orgorientjchem.org

| Vibrational Mode | Assignment | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Hydroxymethyl group | ~3400 |

| C-H Stretch | Aromatic ring | ~3080 |

| C-H Stretch | Methyl group | ~2950 |

| C≡N Stretch | Nitrile group | ~2235 |

| C-C Stretch | Aromatic ring | ~1600 |

| C-O Stretch | Hydroxymethyl group | ~1050 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govbiointerfaceresearch.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov TD-DFT methods can be used to calculate these energies and predict the molecule's electronic absorption spectra (UV-Vis). researchgate.netijstr.org For a related compound, 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO gap was calculated to be 5.209 eV, indicating significant stability. researchgate.net

Table 3: Frontier Molecular Orbital Energies (Illustrative Example) Data from a study on 4-hydroxy-3-methylbenzoic acid. researchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.315 |

| LUMO Energy | -1.106 |

| HOMO-LUMO Gap (ΔE) | 5.209 |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jmchemsci.comunar.ac.id The primary goal is to predict the binding conformation and estimate the binding affinity, often represented by a scoring function. alliedacademies.org

For this compound, docking simulations could be used to screen its potential to interact with various protein targets. The simulation would place the molecule into the binding site of a target protein and evaluate different poses based on factors like steric hindrance, hydrogen bonding, and electrostatic interactions. The hydroxymethyl and cyano groups would be expected to act as key hydrogen bond donors and acceptors, respectively, guiding the binding orientation. The results would be a docking score, indicating the strength of the interaction, and a detailed view of the specific amino acid residues involved in the binding. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. frontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational flexibility and stability in a simulated environment, such as in a solvent like water. stanford.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property. nih.gov By analyzing a set of molecules with known properties, a mathematical model is developed to predict the same property for new, untested compounds.

In the context of this compound, and excluding biological activity, a QSAR model could be developed to predict key physicochemical properties. For instance, a model could correlate structural descriptors (e.g., molecular weight, logP, polar surface area, electronic parameters from DFT) of a series of substituted benzonitriles with experimentally measured properties like solubility, boiling point, or retention time in chromatography. Such a model would be a valuable tool for predicting the physical characteristics of newly designed analogs without the need for immediate synthesis and experimental measurement. nih.gov

Force Field Development and Validation for Benzonitrile Systems

The accurate simulation of molecular systems using computational methods like molecular dynamics (MD) is critically dependent on the quality of the underlying force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. For benzonitrile and its derivatives, significant effort has been dedicated to developing and validating force fields that can reliably predict their structural, dynamic, and thermodynamic properties.

The development process for a benzonitrile force field often begins with quantum mechanical calculations to derive fundamental parameters. For instance, the molecular structure of benzonitrile can be optimized using methods like the B3LYP functional with a 6-311++G(3df,3pd) basis set in a program like Gaussian 09. nih.gov From this optimized geometry, partial atomic charges are determined, frequently using procedures such as CHELPG (Charges from Electrostatic Potentials using a Grid based method). nih.govacs.org These charges are crucial for describing the electrostatic interactions, which are particularly important for a polar molecule like benzonitrile. Other parameters, including those for bonds, angles, and dihedrals, may be adapted from existing, well-established force fields like the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and refined. acs.org

Once a force field is developed, it must undergo rigorous validation. This is achieved by performing MD simulations and comparing the calculated macroscopic properties with experimentally measured data. nih.govacs.org Liquid density is a primary property used for this validation because it is sensitive to intermolecular forces and can be measured accurately. acs.org

One validation study for a benzonitrile force field involved MD simulations of the bulk liquid across a temperature range of 293–323 K at 1 atmosphere of pressure. The results demonstrated excellent agreement between the simulated densities and the experimental data, with a maximum deviation of only 0.21%. nih.govacs.org This low level of deviation provides confidence in the simulation procedure and validates the applicability of the OPLS-AA force field for benzonitrile systems. nih.govacs.org

Beyond density, other transport properties are also used for validation. For example, self-diffusion coefficients can be calculated from the mean square displacement (MSD) of molecules over time in a simulation. acs.org The temperature dependence of these calculated coefficients for liquid benzonitrile has been shown to align well with expected physical trends. acs.org Such comprehensive validation against multiple experimental observables is crucial for establishing the reliability of a force field.

The general challenge in force field validation is that it is often a poorly constrained problem, with highly correlated parameters. nih.gov Optimizing a force field to improve its accuracy for one property can sometimes degrade its performance for another. nih.gov Therefore, a robust validation framework typically involves assessing a wide range of metrics, including structural data (e.g., radial distribution functions, hydrogen bond populations, radius of gyration) and spectroscopic parameters, across a diverse set of conditions. nih.gov While specific force field parameters for this compound are not detailed in the literature, the established methodologies for benzonitrile provide a solid foundation for developing and validating parameters for its substituted derivatives.

Interactive Table: Comparison of Simulated and Experimental Densities of Liquid Benzonitrile

The following table presents the results of a validation study for the OPLS-AA force field, comparing the densities of liquid benzonitrile obtained from molecular dynamics simulations with experimental measurements at various temperatures. nih.govacs.org

| Temperature (K) | Simulated Density (g/cm³) | Experimental Density (g/cm³) | Deviation (%) |

| 293 | 1.008 | 1.010 | 0.20 |

| 298 | 1.003 | 1.005 | 0.20 |

| 303 | 0.998 | 1.001 | 0.30 |

| 308 | 0.994 | 0.996 | 0.20 |

| 313 | 0.989 | 0.991 | 0.20 |

| 318 | 0.984 | 0.987 | 0.30 |

| 323 | 0.979 | 0.981 | 0.20 |

Applications in Advanced Organic Synthesis and Materials Science Non Biological Focus

Building Block in the Synthesis of Complex Organic Molecules